![molecular formula C20H16FN3O2 B2860764 1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358354-58-1](/img/structure/B2860764.png)
1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EF-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies.
Scientific Research Applications
Antitumor Applications
Research has demonstrated the potential of fluoroquinolone derivatives, including those with 1,2,4-oxadiazolyl groups, as antitumor agents. A study by Hu Guoqianga (2012) synthesized oxadiazole Mannich base derivatives of fluoroquinolone, showing significant in vitro anticancer activity against Hep-3B cancer cell lines. This indicates that modifications of the fluoroquinolone structure, similar to the compound , could yield compounds with notable antitumor properties (Hu Guoqianga, 2012).
Antibacterial Applications
Quinoline derivatives, including those substituted with 1,3,4-oxadiazole groups, have been investigated for their broad-spectrum antibacterial activities. G. Stefancich et al. (1985) synthesized a new fluorinated compound with a structure related to nalidixic acid, demonstrating superior antibacterial activities against both gram-positive and gram-negative bacteria when compared to nalidixic acid and other similar agents. This suggests that compounds with structural similarities to the one of interest could serve as potent antibacterial agents (G. Stefancich et al., 1985).
Pharmaceutical Synthesis
The synthesis and evaluation of fluoroquinolone derivatives, including those with oxadiazole substituents, have been a focus of research for developing new pharmaceutical compounds. Studies like the one conducted by M. Kidwai et al. (2000) have described novel synthetic methods for antibacterial quinolones, utilizing microwave activation for the synthesis of compounds with potential antibacterial activity. This highlights the importance of such compounds in the development of new antibacterial agents, possibly including derivatives similar to "1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" (M. Kidwai et al., 2000).
properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-3-24-11-16(18(25)15-10-14(21)8-9-17(15)24)20-22-19(23-26-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQCZBFHLQMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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